molecular formula C12H14O3 B12949193 Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid

Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid

Cat. No.: B12949193
M. Wt: 206.24 g/mol
InChI Key: FYOFPRGAVPMDRY-GHMZBOCLSA-N
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Description

Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative. Cyclopropane compounds are known for their strained ring structure, which imparts unique chemical properties. This compound features a benzyloxy group and a carboxylic acid functional group, making it potentially useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple reacts with a diazo compound.

    Introduction of the Benzyloxy Group: This step may involve the use of benzyl alcohol and a suitable protecting group strategy.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or an aldehyde.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or organolithium compounds.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzyloxyacetic acid, while reduction could yield benzyloxyethanol.

Scientific Research Applications

Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid could have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action for Rel-(1R,2S)-2-((benzyloxy)methyl)cyclopropane-1-carboxylic acid would depend on its specific application. Generally, the compound’s effects would be mediated through interactions with molecular targets such as enzymes or receptors. The cyclopropane ring’s strain could play a role in its reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the benzyloxy group, making it less versatile in certain reactions.

    Benzyloxyacetic acid: Lacks the cyclopropane ring, which may affect its reactivity and applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

(1R,2S)-2-(phenylmethoxymethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H14O3/c13-12(14)11-6-10(11)8-15-7-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1

InChI Key

FYOFPRGAVPMDRY-GHMZBOCLSA-N

Isomeric SMILES

C1[C@@H]([C@@H]1C(=O)O)COCC2=CC=CC=C2

Canonical SMILES

C1C(C1C(=O)O)COCC2=CC=CC=C2

Origin of Product

United States

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